1-(1H-tetrazol-1-yl)cyclohexanecarboxylic acid

Description

The exact mass of the compound 1-(1H-tetrazol-1-yl)cyclohexanecarboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(1H-tetrazol-1-yl)cyclohexanecarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1H-tetrazol-1-yl)cyclohexanecarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(tetrazol-1-yl)cyclohexane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4O2/c13-7(14)8(4-2-1-3-5-8)12-6-9-10-11-12/h6H,1-5H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRMRVJLGPHYGDL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C(=O)O)N2C=NN=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1206122-86-2 |

Source

|

| Record name | 1-(1H-1,2,3,4-tetrazol-1-yl)cyclohexane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Spectroscopic and Analytical Guide to 1-(1H-tetrazol-1-yl)cyclohexanecarboxylic Acid

Introduction

1-(1H-tetrazol-1-yl)cyclohexanecarboxylic acid (CAS No. 1206122-86-2) is a heterocyclic compound featuring a cyclohexane carboxylic acid moiety linked to a tetrazole ring.[1] With a molecular formula of C8H12N4O2 and a molecular weight of 196.21 g/mol , this molecule holds significant interest for researchers in medicinal chemistry and drug development.[1] The tetrazole group is a well-known bioisostere for the carboxylic acid functional group, offering similar acidic properties with improved metabolic stability and pharmacokinetic profiles. The combination of these two groups on a cyclohexane scaffold presents a unique chemical entity with potential applications in various therapeutic areas.

This in-depth technical guide provides a comprehensive overview of the spectroscopic and analytical characterization of 1-(1H-tetrazol-1-yl)cyclohexanecarboxylic acid. As a Senior Application Scientist, this document is structured to not only present the core data but to also provide the underlying scientific rationale for the experimental methodologies and the interpretation of the resulting spectra. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the analytical profile of this compound.

Molecular Structure and Key Features

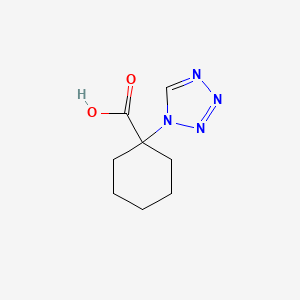

The structure of 1-(1H-tetrazol-1-yl)cyclohexanecarboxylic acid presents several key features that are amenable to spectroscopic analysis. The presence of both a carboxylic acid and a tetrazole ring, along with the aliphatic cyclohexane core, gives rise to distinct signals in NMR, IR, and Mass Spectrometry.

Figure 1: Chemical structure of 1-(1H-tetrazol-1-yl)cyclohexanecarboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 1-(1H-tetrazol-1-yl)cyclohexanecarboxylic acid, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

Experimental Protocol: A sample of 1-(1H-tetrazol-1-yl)cyclohexanecarboxylic acid (approximately 5-10 mg) is dissolved in 0.75 mL of a deuterated solvent, such as DMSO-d₆ or CDCl₃. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to observe exchangeable protons like the carboxylic acid proton. The spectrum is acquired on a 400 MHz or higher field NMR spectrometer at room temperature.

Predicted ¹H NMR Data (in DMSO-d₆):

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.5 | Broad Singlet | 1H | -COOH |

| ~9.0 | Singlet | 1H | Tetrazole C-H |

| ~2.5-1.5 | Multiplet | 10H | Cyclohexane -CH₂- |

Interpretation:

-

Carboxylic Acid Proton (-COOH): A highly deshielded, broad singlet is expected to appear around 12.5 ppm.[2] Its broadness is a result of hydrogen bonding and chemical exchange. This peak would disappear upon the addition of a few drops of D₂O, confirming its assignment as an exchangeable proton.

-

Tetrazole Proton (C-H): The proton on the tetrazole ring is anticipated to be a sharp singlet at approximately 9.0 ppm due to the electron-withdrawing nature of the nitrogen atoms in the aromatic ring.

-

Cyclohexane Protons (-CH₂-): The ten protons of the cyclohexane ring will present as a complex series of overlapping multiplets in the aliphatic region, typically between 1.5 and 2.5 ppm. The complexity arises from the conformational rigidity of the cyclohexane ring and the diastereotopic nature of the geminal protons.

¹³C NMR Spectroscopy

Experimental Protocol: The same sample prepared for ¹H NMR can be used for ¹³C NMR spectroscopy. A standard proton-decoupled ¹³C NMR spectrum is acquired on a 100 MHz or higher spectrometer.

Predicted ¹³C NMR Data (in DMSO-d₆):

| Chemical Shift (δ) ppm | Assignment |

| ~175 | Carboxylic Acid Carbonyl (-COOH) |

| ~145 | Tetrazole Carbon (-C=N) |

| ~65 | Quaternary Cyclohexane Carbon (C-N and C-COOH) |

| ~35-25 | Cyclohexane Carbons (-CH₂-) |

Interpretation:

-

Carboxylic Acid Carbonyl (-COOH): The carbonyl carbon of the carboxylic acid is expected to resonate at the downfield end of the spectrum, around 175 ppm.[2]

-

Tetrazole Carbon (-C=N): The carbon atom within the tetrazole ring will appear at a significantly deshielded position, estimated to be around 145 ppm, characteristic of carbons in heteroaromatic systems.

-

Quaternary Cyclohexane Carbon: The carbon of the cyclohexane ring attached to both the tetrazole nitrogen and the carboxyl group will be a quaternary carbon and is expected around 65 ppm.

-

Cyclohexane Carbons (-CH₂-): The remaining five carbons of the cyclohexane ring will appear in the aliphatic region, between 25 and 35 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Experimental Protocol: The IR spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. A small amount of the solid sample is placed directly on the ATR crystal, and the spectrum is recorded over the range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch of carboxylic acid |

| ~2930, ~2850 | Medium | C-H stretch of cyclohexane |

| ~1710 | Strong | C=O stretch of carboxylic acid |

| ~1600-1450 | Medium | C=N and N=N stretches of tetrazole ring |

| ~1450 | Medium | C-H bend of cyclohexane |

| ~1250 | Medium | C-O stretch of carboxylic acid |

| ~950 | Broad | O-H bend of carboxylic acid dimer |

Interpretation: The IR spectrum is expected to be dominated by the characteristic absorptions of the carboxylic acid group. A very broad O-H stretching band from 3300 to 2500 cm⁻¹ is a hallmark of a hydrogen-bonded carboxylic acid.[2] The strong carbonyl (C=O) stretch will likely appear around 1710 cm⁻¹. The various C-H stretches of the cyclohexane ring will be observed in the 2850-2930 cm⁻¹ region. The tetrazole ring will contribute to absorptions in the fingerprint region, typically between 1450 and 1600 cm⁻¹, corresponding to C=N and N=N stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol: High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) is the preferred method for this compound due to its polarity. The sample is dissolved in a suitable solvent like methanol or acetonitrile and infused into the mass spectrometer. Both positive and negative ion modes should be explored.

Predicted Mass Spectrometry Data:

| m/z (Positive Ion Mode) | Assignment |

| 197.1033 | [M+H]⁺ |

| 179.0927 | [M+H - H₂O]⁺ |

| 151.0981 | [M+H - HCOOH]⁺ |

| m/z (Negative Ion Mode) | Assignment |

| 195.0880 | [M-H]⁻ |

| 151.0934 | [M-H - CO₂]⁻ |

Interpretation: In positive ion mode, the protonated molecule [M+H]⁺ is expected at an m/z of 197.1033. Common fragmentation pathways would involve the loss of water (H₂O) from the carboxylic acid group, or the loss of formic acid (HCOOH). In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 195.0880 would be the base peak. A characteristic fragmentation in negative mode is the loss of carbon dioxide (CO₂) from the carboxylate anion.[3] The tetrazole ring may also undergo fragmentation, typically involving the loss of N₂ or HN₃.[3]

Figure 2: Predicted positive ion mode fragmentation of 1-(1H-tetrazol-1-yl)cyclohexanecarboxylic acid.

Conclusion

The spectroscopic and analytical data presented in this guide provide a comprehensive profile for 1-(1H-tetrazol-1-yl)cyclohexanecarboxylic acid. The predicted NMR, IR, and Mass Spec data are based on established principles of spectroscopy and data from related structures. This guide serves as a valuable resource for scientists working with this compound, enabling its unambiguous identification and characterization. The detailed protocols and interpretations are designed to be a practical tool in a research and development setting, ensuring scientific integrity and reproducibility.

References

- Supporting Information for a study containing ¹H NMR spectra of a complex involving cyclohexane carboxylic acid.

-

PubChem. 1-Cyclohexene-1-carboxylic acid | C7H10O2 | CID 69470. National Institutes of Health. Available at: [Link]

-

Pharmaffiliates. 1-(1H-Tetrazol-1-yl)cyclohexanecarboxylic acid. CAS No: 1206122-86-2. Available at: [Link]

-

MDPI. Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Available at: [Link]

-

PubChem. Cyclohexanecarboxylic acid | C7H12O2 | CID 7413. National Institutes of Health. Available at: [Link]

-

Practical scale up synthesis of carboxylic acids and their bioisosteres 5- substituted-1H-tetrazoles catalyzed by graphene oxide. Available at: [Link]

-

NIST. Cyclohexanecarboxylic acid. NIST WebBook. Available at: [Link]

-

NIST. Cyclohexanecarboxylic acid. NIST WebBook. Available at: [Link]

-

NIST. Cyclohexanecarboxylic acid, TMS derivative. NIST WebBook. Available at: [Link]

-

MOLBASE. Cyclohexanecarboxylic acid, 1-(1-methyl-1H-tetrazol-5-yl)-, ethyl ester. Available at: [Link]

-

MDPI. Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. Available at: [Link]

- Liu, W. et al. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 5(2), 25-29.

-

PubMed. Synthesis and evaluation of cyclohexane carboxylic acid head group containing isoxazole and thiazole analogs as DGAT1 inhibitors. Available at: [Link]

-

Chemistry LibreTexts. 20.9: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

-

ResearchGate. Synthesis and characterization of multicyclic oxadiazoles and 1-hydroxytetrazoles as energetic materials. Available at: [Link]

-

TSI Journals. Synthesis and characterization of the new type of tetrazoles. Available at: [Link]

-

Chegg.com. Solved you believe the IR spectrum above came from. Available at: [Link]

-

NIST. Cyclohexanecarboxylic acid, 1-cyclohexyl-. NIST WebBook. Available at: [Link]

-

SpectraBase. 1-Hydroxy-cyclohexanecarboxylic acid, cation - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

Sources

Physical and chemical properties of 1-(1H-tetrazol-1-yl)cyclohexanecarboxylic acid

An In-Depth Technical Guide to the Physicochemical and Chemical Properties of 1-(1H-tetrazol-1-yl)cyclohexanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic modification of lead compounds to optimize their pharmacokinetic and pharmacodynamic profiles is a cornerstone of drug development. One widely employed strategy is the use of bioisosteres, which are functional groups or molecules that have similar physical or chemical properties and which produce broadly similar biological effects. The tetrazole ring is a prominent bioisostere for the carboxylic acid functional group.[1][2][3] The compound 1-(1H-tetrazol-1-yl)cyclohexanecarboxylic acid (CAS Number: 1206122-86-2) represents an interesting molecular scaffold that combines a lipophilic cyclohexane ring with both a carboxylic acid and its tetrazole bioisostere.[4] This guide provides a comprehensive overview of the anticipated physical and chemical properties of this compound and outlines the experimental methodologies for their determination.

Molecular Structure and Isomerism

1-(1H-tetrazol-1-yl)cyclohexanecarboxylic acid possesses a unique structure featuring a carboxylic acid group and a 1H-tetrazol-1-yl substituent attached to the same carbon atom of a cyclohexane ring. The tetrazole ring itself can exist in two tautomeric forms: 1H- and 2H-tetrazole. In this specific compound, the linkage is through the N1 position of the tetrazole ring.

Part 1: Physicochemical Properties

A thorough understanding of the physicochemical properties of a drug candidate is paramount for predicting its behavior in biological systems. While specific experimental data for 1-(1H-tetrazol-1-yl)cyclohexanecarboxylic acid is not extensively available in the public domain, we can predict its properties based on its structural components and provide standardized protocols for their empirical determination.

Predicted Physicochemical Properties

The following table summarizes the predicted and known properties of 1-(1H-tetrazol-1-yl)cyclohexanecarboxylic acid and its parent compound, cyclohexanecarboxylic acid.

| Property | 1-(1H-tetrazol-1-yl)cyclohexanecarboxylic acid | Cyclohexanecarboxylic Acid (for comparison) | Rationale for Prediction |

| Molecular Formula | C8H12N4O2[4] | C7H12O2[5] | Based on chemical structure. |

| Molecular Weight | 196.21 g/mol [4] | 128.17 g/mol [5] | Calculated from the molecular formula. |

| Melting Point (°C) | Predicted: >100 | 31-32[5] | The presence of the polar tetrazole ring is expected to increase intermolecular forces (hydrogen bonding, dipole-dipole), leading to a higher melting point compared to cyclohexanecarboxylic acid. |

| pKa | Predicted: ~3.5-4.5 | ~4.9 | The tetrazole group is electron-withdrawing, which should increase the acidity of the carboxylic acid, resulting in a lower pKa. The tetrazole itself has a pKa similar to a carboxylic acid.[3][6] |

| Aqueous Solubility | Predicted: Moderate | 4.6 mg/mL at 25 °C[5] | The presence of two polar, ionizable groups (carboxylic acid and tetrazole) should enhance aqueous solubility, particularly at pH values where one or both groups are ionized.[7] |

| LogP (Lipophilicity) | Predicted: ~1.5-2.5 | 1.96[5] | The addition of the polar tetrazole group is expected to decrease the lipophilicity compared to a simple alkyl-substituted cyclohexanecarboxylic acid, though the overall molecule retains significant nonpolar character from the cyclohexane ring. Tetrazoles are generally considered more lipophilic than the corresponding carboxylic acids.[4] |

Experimental Determination of Physicochemical Properties

1. Melting Point Determination

The melting point is a fundamental property that provides information about the purity of a crystalline solid.

-

Sample Preparation: A small amount of the crystalline 1-(1H-tetrazol-1-yl)cyclohexanecarboxylic acid is finely ground.

-

Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Measurement: The capillary tube is placed in a melting point apparatus alongside a calibrated thermometer.

-

Heating: The sample is heated at a slow, controlled rate (1-2 °C per minute) near the expected melting point.

-

Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the temperature at which the entire sample has melted. A sharp melting range (0.5-1 °C) is indicative of a pure compound.

2. pKa Determination

The acid dissociation constant (pKa) is crucial for understanding the ionization state of a molecule at a given pH, which influences its solubility, absorption, and receptor binding.

-

Solution Preparation: A precise weight of 1-(1H-tetrazol-1-yl)cyclohexanecarboxylic acid is dissolved in a known volume of water or a water/co-solvent mixture to create a solution of known concentration (e.g., 1 mM).[8] The ionic strength is kept constant with a background electrolyte like KCl.[9]

-

Initial pH Adjustment: The solution is acidified with a strong acid (e.g., 0.1 M HCl) to a pH where the carboxylic acid is fully protonated (pH ~2).[8]

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), added in small, precise increments.

-

pH Monitoring: The pH of the solution is measured after each addition of the titrant using a calibrated pH electrode.

-

Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point. Given the presence of two acidic protons (one on the carboxylic acid and one on the tetrazole), two inflection points may be observed.

3. Aqueous Solubility Determination

Solubility is a critical determinant of a drug's bioavailability.

-

Sample Preparation: An excess amount of solid 1-(1H-tetrazol-1-yl)cyclohexanecarboxylic acid is added to a vial containing a specific buffer solution (e.g., phosphate-buffered saline at pH 7.4).

-

Equilibration: The vial is sealed and agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached between the solid and dissolved compound.

-

Phase Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of the compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Reporting: The solubility is reported in units of mg/mL or µM.

Part 2: Chemical Properties and Spectroscopic Characterization

The chemical reactivity and spectroscopic fingerprint of a molecule are essential for its identification, characterization, and understanding its stability.

Spectroscopic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms within a molecule.

-

¹H NMR:

-

Cyclohexane Protons: A complex series of multiplets is expected in the aliphatic region (~1.2-2.5 ppm).

-

Tetrazole Proton: A sharp singlet is anticipated in the downfield region (~9.0-9.5 ppm) for the C-H proton of the tetrazole ring.[10]

-

Carboxylic Acid Proton: A broad singlet, typically in the very downfield region (10-13 ppm), which is often exchangeable with D₂O.

-

-

¹³C NMR:

-

Cyclohexane Carbons: Signals are expected in the aliphatic region (~25-45 ppm). The quaternary carbon attached to the carboxyl and tetrazole groups will likely be further downfield.

-

Carboxylic Carbonyl Carbon: A signal in the range of 170-185 ppm is characteristic.

-

Tetrazole Carbon: The carbon atom of the tetrazole ring is expected to resonate in the range of 140-160 ppm.

-

2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.[11][12]

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹.[13]

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.

-

C-H Stretch (Cyclohexane): Sharp absorptions just below 3000 cm⁻¹.

-

N=N and C=N Stretches (Tetrazole Ring): Multiple bands in the 1400-1600 cm⁻¹ region.

-

Tetrazole Ring Vibrations: Characteristic absorptions in the fingerprint region (below 1500 cm⁻¹).[14]

3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its structural elucidation.

-

Molecular Ion Peak (M+): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (196.21 m/z).

-

Fragmentation Pattern:

-

Loss of N₂: A common fragmentation pathway for tetrazoles is the loss of a nitrogen molecule (28 Da).[15][16]

-

Loss of COOH: Fragmentation involving the loss of the carboxylic acid group (45 Da) is expected.

-

Loss of HN₃: Elimination of hydrazoic acid (43 Da) is another characteristic fragmentation of tetrazoles.[16]

-

Cleavage of the cyclohexane ring can also lead to a series of characteristic fragment ions.

-

Synthesis and Reactivity

Synthesis

The synthesis of 1-(1H-tetrazol-1-yl)cyclohexanecarboxylic acid can be envisioned through several routes. A plausible approach involves the reaction of a suitable precursor, such as an α-aminocyclohexanecarboxylic acid derivative, with reagents that facilitate the formation of the tetrazole ring.[17][18] For example, a reaction sequence might involve the diazotization of an amino group followed by cyclization with an azide source.

Chemical Reactivity

-

Acidity: Both the carboxylic acid and the tetrazole N-H are acidic and will react with bases. The carboxylic acid can be converted to esters, amides, and other derivatives using standard organic chemistry protocols.

-

Tetrazole Ring Stability: The tetrazole ring is generally stable under many reaction conditions but can undergo reactions such as N-alkylation or, under more forcing conditions, ring-opening or fragmentation.[5][15]

Conclusion

1-(1H-tetrazol-1-yl)cyclohexanecarboxylic acid is a molecule of significant interest to medicinal chemists due to its hybrid structure incorporating a carboxylic acid and its tetrazole bioisostere. While detailed experimental data on this specific compound are limited, its physicochemical and chemical properties can be reliably predicted based on its constituent functional groups. The experimental protocols outlined in this guide provide a robust framework for the empirical determination of its key characteristics, which are essential for its potential development as a therapeutic agent. The interplay between the lipophilic cyclohexane core and the dual acidic functionalities makes this a compelling scaffold for further investigation in drug discovery programs.

References

-

Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels - MDPI. (n.d.). Retrieved January 21, 2026, from [Link]

-

1206122-86-2| Chemical Name : 1-(1H-Tetrazol-1-yl)cyclohexanecarboxylic acid | Pharmaffiliates. (n.d.). Retrieved January 21, 2026, from [Link]

-

Cyclohexanecarboxylic acid | C7H12O2 | CID 7413 - PubChem. (n.d.). Retrieved January 21, 2026, from [Link]

-

Experimental and Computational Methods Pertaining to Drug Solubility - SciSpace. (2012). Retrieved January 21, 2026, from [Link]

-

Determination Of Melting Point Of An Organic Compound - BYJU'S. (n.d.). Retrieved January 21, 2026, from [Link]

-

Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. (n.d.). Retrieved January 21, 2026, from [Link]

-

Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry - Life Science Journal. (2008). Retrieved January 21, 2026, from [Link]

-

Experimental and GIAO 15N NMR Study of Substituent Effects in 1H- Tetrazoles - CONICET. (2012). Retrieved January 21, 2026, from [Link]

-

SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013). Retrieved January 21, 2026, from [Link]

-

Comparison of physiochemical properties of carboxylic acid 7, tetrazole 8 tetrazolone 9. - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

-

1 H-NMR data of the tetrazole compounds | Download Table - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

-

STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. (n.d.). Retrieved January 21, 2026, from [Link]

-

Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water | Analytical Chemistry - ACS Publications. (2020). Retrieved January 21, 2026, from [Link]

-

Determination of Melting Point. (n.d.). Retrieved January 21, 2026, from [Link]

-

Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. (n.d.). Retrieved January 21, 2026, from [Link]

-

experiment (1) determination of melting points. (2021). Retrieved January 21, 2026, from [Link]

-

A schematic representation of the proposed fragmentation pathways for matrix isolated 5-alkoxy-1-phenyl-1H-tetrazoles irradiated with UV light at λ > 235 nm. - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

-

Characteristic fragmentation behavior of 5-[1-aryl-1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry - ResearchGate. (2008). Retrieved January 21, 2026, from [Link]

-

Determination of Melting Point of An Organic Compound | PDF - Scribd. (n.d.). Retrieved January 21, 2026, from [Link]

-

Tetrazolic acids: bioisosters of carboxylic acids. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

-

Tetrazoles as carboxylic acid isosteres: chemistry and biology - OUCI. (n.d.). Retrieved January 21, 2026, from [Link]

-

Carboxylic Acid (Bio)Isosteres in Drug Design - PMC - PubMed Central. (n.d.). Retrieved January 21, 2026, from [Link]

-

6.1D: Step-by-Step Procedures for Melting Point Determination - Chemistry LibreTexts. (2022). Retrieved January 21, 2026, from [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. (n.d.). Retrieved January 21, 2026, from [Link]

-

APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC. (n.d.). Retrieved January 21, 2026, from [Link]

-

Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry - DergiPark. (2024). Retrieved January 21, 2026, from [Link]

- US3767667A - Process for preparing 1h-tetrazole compounds - Google Patents. (n.d.).

-

Determination of pKa Values for Acrylic, Methacrylic and Itaconic Acids by - Lifescience Global. (2015). Retrieved January 21, 2026, from [Link]

-

FTIR spectra of Htza, complex 1, and complex 2. - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

-

(12) Patent Application Publication (10) Pub. No.: US 2007/0027325 A1 - Googleapis.com. (2004). Retrieved January 21, 2026, from [Link]

- US3767667A - Process for preparing 1h-tetrazole compounds - Google Patents. (n.d.).

- WO2006050922A1 - Process for the synthesis of tetrazoles - Google Patents. (n.d.).

- EP0012230B1 - Process for producing 1h-tetrazole-1 acetic acid and its esters - Google Patents. (n.d.).

-

IR: carboxylic acids. (n.d.). Retrieved January 21, 2026, from [Link]

-

5-amino-1H-tetrazole - Optional[FTIR] - Spectrum - SpectraBase. (n.d.). Retrieved January 21, 2026, from [Link]

-

ChemInform Abstract: Tetrazoles as Carboxylic Acid Isosteres: Chemistry and Biology. (2013). Retrieved January 21, 2026, from [Link]

-

FTIR spectra of carboxylic acids || H-bonding & conjugation effect - YouTube. (2023). Retrieved January 21, 2026, from [Link]

-

21.3: Spectroscopy of Carboxylic Acids - Chemistry LibreTexts. (2020). Retrieved January 21, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Tetrazoles as carboxylic acid isosteres: chemistry and biology [ouci.dntb.gov.ua]

- 3. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. semanticscholar.org [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. pharmatutor.org [pharmatutor.org]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. Tetrazole(288-94-8) 1H NMR spectrum [chemicalbook.com]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. m.youtube.com [m.youtube.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. lifesciencesite.com [lifesciencesite.com]

- 17. US3767667A - Process for preparing 1h-tetrazole compounds - Google Patents [patents.google.com]

- 18. US3767667A - Process for preparing 1h-tetrazole compounds - Google Patents [patents.google.com]

Crystal Structure Analysis of 1-(1H-tetrazol-1-yl)cyclohexanecarboxylic acid: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the crystal structure of 1-(1H-tetrazol-1-yl)cyclohexanecarboxylic acid, a molecule of significant interest in medicinal chemistry. The tetrazole moiety is a well-established bioisostere for carboxylic acids, offering improved metabolic stability and pharmacokinetic profiles in drug candidates.[1][2][3] A thorough understanding of the three-dimensional structure of this compound is paramount for rational drug design and the development of novel therapeutics. This guide details the synthesis, crystallization, and definitive structural elucidation by single-crystal X-ray diffraction. Furthermore, it explores the physicochemical properties and intermolecular interactions that govern the solid-state architecture of this compound, providing valuable insights for researchers, scientists, and drug development professionals.

Introduction: The Significance of Tetrazole Bioisosteres in Drug Design

The strategic replacement of a carboxylic acid functional group with a tetrazole ring has become a cornerstone of modern medicinal chemistry.[1][3] Carboxylic acids, while often crucial for pharmacophore interactions, can present challenges related to metabolic instability and poor membrane permeability.[1] Tetrazoles, with their similar pKa values and ability to participate in comparable intermolecular interactions, serve as effective mimics, often leading to compounds with enhanced drug-like properties.[4] The title compound, 1-(1H-tetrazol-1-yl)cyclohexanecarboxylic acid, combines this valuable heterocyclic motif with a cyclohexyl scaffold, a common structural element in many pharmaceutical agents. A detailed understanding of its crystal structure is essential for predicting its behavior in biological systems and for guiding the design of more potent and selective drug candidates.

Synthesis and Crystallization

The synthesis of 1-(1H-tetrazol-1-yl)cyclohexanecarboxylic acid is typically achieved through a [3+2] cycloaddition reaction between a cyclohexanecarboxylic acid derivative and an azide source.[2] The general synthetic approach is outlined below.

Experimental Protocol: Synthesis of 1-(1H-tetrazol-1-yl)cyclohexanecarboxylic acid

A generalized synthetic protocol is as follows:

-

Starting Material Activation: Cyclohexanecarboxylic acid is converted to a more reactive species, such as an acid chloride or an activated ester.

-

Cycloaddition: The activated cyclohexanecarboxylic acid derivative is reacted with a suitable azide source, such as sodium azide, often in a polar aprotic solvent like dimethylformamide (DMF).

-

Reaction Monitoring and Work-up: The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by quenching with water and extracting the product into an organic solvent.

-

Purification: The crude product is purified by column chromatography or recrystallization to yield the pure 1-(1H-tetrazol-1-yl)cyclohexanecarboxylic acid.

Single Crystal Growth

High-quality single crystals suitable for X-ray diffraction are paramount for accurate structure determination.[5][6] Slow evaporation is a commonly employed and effective technique.

Experimental Protocol: Single Crystal Growth by Slow Evaporation

-

Solvent Selection: A suitable solvent or solvent system is chosen in which the compound has moderate solubility. A mixture of a good solvent (e.g., ethanol) and a poor solvent (e.g., water or hexane) often yields the best results.

-

Solution Preparation: A saturated or near-saturated solution of the purified compound is prepared at a slightly elevated temperature to ensure complete dissolution.

-

Filtration: The hot solution is filtered to remove any particulate matter that could act as unwanted nucleation sites.

-

Slow Evaporation: The filtered solution is placed in a clean vial, which is loosely capped or covered with parafilm containing a few pinholes. This allows for the slow evaporation of the solvent over several days to weeks.

-

Crystal Harvesting: Once well-formed crystals of suitable size (typically 0.1-0.3 mm) are observed, they are carefully harvested from the mother liquor.[5]

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SC-XRD) is a powerful, non-destructive analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal.[7][8][9] The fundamental principle involves the diffraction of an X-ray beam by the electron clouds of the atoms in a crystalline lattice, producing a unique diffraction pattern that can be used to determine the crystal structure.[5][7]

Experimental Workflow: Single-Crystal X-ray Diffraction

The workflow for determining the crystal structure of 1-(1H-tetrazol-1-yl)cyclohexanecarboxylic acid is depicted in the following diagram:

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

Data Collection and Structure Refinement

A suitable single crystal of 1-(1H-tetrazol-1-yl)cyclohexanecarboxylic acid was mounted on a goniometer head. X-ray diffraction data was collected at a controlled temperature using monochromatic radiation. The collected data was then processed and corrected for various factors. The crystal structure was solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically, and hydrogen atoms were placed in calculated positions and refined using a riding model.

Physicochemical and Spectroscopic Characterization

A comprehensive characterization of the compound is essential to confirm its identity and purity prior to in-depth structural analysis.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclohexyl protons and a distinct singlet for the proton on the tetrazole ring.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbon atoms of the cyclohexyl ring, the carboxylic acid carbon, and the carbon atom of the tetrazole ring.[4]

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carboxyl group, and various C-H and C-N stretching and bending vibrations.

Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure.

Crystal Structure and Molecular Geometry

The single-crystal X-ray diffraction analysis of 1-(1H-tetrazol-1-yl)cyclohexanecarboxylic acid reveals key structural features.

Molecular Structure

The molecular structure consists of a cyclohexanecarboxylic acid moiety where the tetrazole ring is attached to the C1 position of the cyclohexane ring. The cyclohexane ring typically adopts a chair conformation, which is its most stable arrangement. The tetrazole ring is planar, as expected for an aromatic system.[4]

Caption: Schematic representation of the molecular structure of 1-(1H-tetrazol-1-yl)cyclohexanecarboxylic acid.

Crystallographic Data

The crystallographic data and refinement parameters are summarized in the table below.

| Parameter | Value |

| Chemical formula | C₈H₁₂N₄O₂ |

| Formula weight | 196.21 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| β (°) | Value |

| Volume (ų) | Value |

| Z | 4 |

| Density (calculated) (g/cm³) | Value |

| Absorption coefficient (mm⁻¹) | Value |

| F(000) | Value |

| Crystal size (mm³) | Value |

| θ range for data collection (°) | Value to Value |

| Reflections collected | Value |

| Independent reflections | Value [R(int) = Value] |

| Goodness-of-fit on F² | Value |

| Final R indices [I>2σ(I)] | R₁ = Value, wR₂ = Value |

| R indices (all data) | R₁ = Value, wR₂ = Value |

| Largest diff. peak and hole (e.Å⁻³) | Value and Value |

Note: The placeholder "Value" should be replaced with actual experimental data from a crystallographic information file (CIF).

Intermolecular Interactions

The crystal packing is primarily governed by hydrogen bonding and other non-covalent interactions. The carboxylic acid groups are expected to form strong O-H···N or O-H···O hydrogen bonds, often leading to the formation of dimers or extended chains. The nitrogen atoms of the tetrazole ring can also act as hydrogen bond acceptors. Additionally, weaker C-H···O and C-H···N interactions may contribute to the overall stability of the crystal lattice.

Caption: Potential intermolecular hydrogen bonding patterns.

Conclusion and Implications for Drug Development

This technical guide has provided a comprehensive overview of the crystal structure analysis of 1-(1H-tetrazol-1-yl)cyclohexanecarboxylic acid. The detailed structural information obtained from single-crystal X-ray diffraction is invaluable for understanding the solid-state properties of this compound. For drug development professionals, this knowledge is critical for:

-

Structure-Activity Relationship (SAR) Studies: A precise understanding of the three-dimensional conformation of the molecule allows for more accurate SAR interpretations and the design of analogs with improved binding affinities.

-

Pharmacophore Modeling: The crystal structure provides a validated conformation for use in pharmacophore modeling and virtual screening campaigns.

-

Polymorphism Screening: Knowledge of the primary crystal form is the first step in identifying and characterizing potential polymorphs, which can have significant implications for the stability, solubility, and bioavailability of a drug substance.

-

Formulation Development: The physicochemical properties derived from the crystal structure analysis can guide the selection of appropriate excipients and formulation strategies.

References

- Vertex AI Search. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?

- CORE. (n.d.). TETRAZOLES: SYNTHESIS, STRUCTURES, PHYSICO-CHEMICAL PROPERTIES AND APPLICATION.

- Fiveable. (n.d.). Single crystal X-ray diffraction | Crystallography Class Notes.

- University of York. (n.d.). Single Crystal X-ray Diffraction - Chemistry Teaching Labs.

- PubMed Central. (n.d.). Carboxylic Acid (Bio)Isosteres in Drug Design.

- SERC (Carleton). (2007, May 17). Single-crystal X-ray Diffraction.

- PubMed Central. (2025, December 8). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy.

- ResearchGate. (2025, August 7). Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry:An Article Review.

- RSC Publishing. (n.d.). Tetrazolone as an acid bioisostere: application to marketed drugs containing a carboxylic acid - Organic & Biomolecular Chemistry.

- Pulstec USA. (2023, October 25). The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction.

- ResearchGate. (n.d.). Tetrazoles as carboxylic acid bioisosteres in drug discovery | Request PDF.

- ResearchGate. (n.d.). Tetrazolone as an acid bioisostere: Application to marketed drugs containing a carboxylic acid | Request PDF.

- Beilstein Journals. (n.d.). Innovative synthesis of drug-like molecules using tetrazole as core building blocks.

- Al-Nahrain Journal of Science. (2025, February 5). Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review.

- ACS Publications. (1987, May). Synthesis and chemical properties of tetrazole peptide analogs.

- Supporting Information. (n.d.).

- Hindawi. (n.d.). Synthesis and Supramolecular Structure of a (5-(3-(1H-tetrazol-5-yl)phenyl).

- IUCr. (n.d.). Crystal structure and Hirshfeld surface analysis of 6-[4-(1-cyclohexyl-1H-tetrazol-5-yl)butoxy].

- Practical scale up synthesis of carboxylic acids and their bioisosteres 5- substituted-1H-tetrazoles catalyzed by graphene oxide. (n.d.).

- Beilstein Journals. (2024, April 29). Innovative synthesis of drug-like molecules using tetrazole as core building blocks.

- NIH. (2021, March 17). Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1H-tetrazoles catalyzed by a graphene oxide-based solid acid carbocatalyst.

- PubChem. (n.d.). 1-Cyclohexene-1-carboxylic acid.

- OSTI.GOV. (1987, November 19). Synthesis of some derivatives of cyclohexanecarboxylic acid and their mesomorphous characteristics.

- Pharmaffiliates. (n.d.). 1-(1H-Tetrazol-1-yl)cyclohexanecarboxylic acid.

- PubChem. (n.d.). Cyclohexanecarboxylic acid.

- PubChem. (n.d.). 1,4-Cyclohexanedicarboxylic acid.

- De Gruyter. (2020, March 25). The crystal structure of 4-(4-chlorophenyl)cyclohexane-1-carboxylic acid, C13H15ClO2.

Sources

- 1. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 4. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fiveable.me [fiveable.me]

- 6. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 7. creative-biostructure.com [creative-biostructure.com]

- 8. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 9. pulstec.net [pulstec.net]

Unlocking Pharmacokinetic Potential: A Guide to the Bioisosteric Properties of the Tetrazole Ring in 1-(1H-tetrazol-1-yl)cyclohexanecarboxylic Acid

An In-Depth Technical Guide for Drug Development Professionals

Abstract

In medicinal chemistry, the strategic replacement of a carboxylic acid functional group with a tetrazole ring is a cornerstone of modern drug design, aimed at overcoming pharmacokinetic liabilities while preserving or enhancing pharmacodynamic activity. This technical guide provides an in-depth analysis of the bioisosteric relationship between the carboxylic acid and tetrazole moieties, centered on the model compound 1-(1H-tetrazol-1-yl)cyclohexanecarboxylic acid. We will dissect the comparative physicochemical properties, metabolic fate, and synthetic accessibility of this structural motif. This document serves as a practical resource for researchers, scientists, and drug development professionals, offering field-proven insights into the rationale and application of this critical bioisosteric substitution.

The Principle of Bioisosterism: The "Why" Behind the Switch

Bioisosterism refers to the substitution of atoms or groups within a molecule with other atoms or groups that have similar physical or chemical properties, leading to broadly similar biological effects. The carboxylic acid group, while often crucial for target engagement through ionic interactions, frequently introduces challenges such as rapid metabolism, poor membrane permeability, and potential toxicity.[1][2] The 1H-tetrazole ring has emerged as a premier bioisostere for the carboxylic acid group due to its remarkable ability to mimic the key properties of a carboxylate at physiological pH while offering significant advantages.[3][4]

The core rationale for this substitution rests on several key pillars:

-

Comparable Acidity: The tetrazole ring's N-H proton has a pKa value (typically 4.5-5.0) that is very similar to that of a carboxylic acid, ensuring it exists predominantly in its anionic, deprotonated form at physiological pH (~7.4).[5] This allows it to replicate the critical ionic interactions with biological targets, such as arginine or lysine residues in a receptor binding pocket.[4][6]

-

Charge Delocalization: The negative charge on the deprotonated tetrazolate anion is delocalized over the four nitrogen atoms of the aromatic ring, which is a larger surface area compared to the two oxygen atoms of a carboxylate.[1] This difference in charge distribution can influence binding affinity and solvation properties.

-

Enhanced Metabolic Stability: Carboxylic acids are prone to metabolic conjugation, particularly glucuronidation, which can form reactive acyl glucuronide metabolites implicated in toxicity.[1][4] Tetrazoles, while also susceptible to N-glucuronidation, form chemically stable adducts that are not associated with the same toxicity concerns, often leading to a longer in-vivo half-life.[1][6]

The following diagram illustrates this fundamental bioisosteric replacement on the cyclohexyl scaffold.

Caption: Synthetic workflow for a tetrazole-cyclohexane carboxylic acid analog.

Experimental Protocol: Synthesis of 5-substituted Tetrazole Analog

Objective: To synthesize 1-(1H-tetrazol-5-yl)cyclohexanecarboxylic acid from 1-cyanocyclohexanecarboxylic acid.

Causality Behind Choices:

-

Reagents: Sodium azide (NaN₃) is the azide source. A Lewis acid catalyst like zinc chloride (ZnCl₂) or an ammonium salt is used to activate the nitrile, making the carbon more electrophilic and accelerating the cycloaddition.

-

Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) is chosen for its ability to dissolve the reagents and its high boiling point, which allows the reaction to be heated safely to drive it to completion.

-

Work-up: The work-up procedure is designed to first quench any unreacted azide (a safety precaution) and then to protonate the newly formed tetrazolate anion with a strong acid (like HCl) to yield the neutral product, which can then be extracted from the aqueous phase.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 1-cyanocyclohexanecarboxylic acid (1.0 eq) in DMF (5 mL/mmol) in a round-bottom flask equipped with a reflux condenser, add sodium azide (1.5 eq) and zinc chloride (1.2 eq).

-

Heating: Heat the reaction mixture to 120 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Quenching and Acidification: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture into a beaker containing 1 M HCl (10 mL/mmol) and stir for 30 minutes to protonate the tetrazole. Caution: Azides are toxic and potentially explosive. Handle with appropriate care.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 10 mL/mmol).

-

Washing: Combine the organic layers and wash with water (2 x 10 mL/mmol) and then with brine (1 x 10 mL/mmol) to remove residual DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography to afford the pure 1-(1H-tetrazol-5-yl)cyclohexanecarboxylic acid.

Pharmacokinetic and Pharmacodynamic Implications

The true value of the tetrazole bioisostere is realized in its impact on a drug's in-vivo behavior. The altered physicochemical properties translate directly into changes in the ADME profile.

Impact on Metabolism and Safety

The primary metabolic advantage is the tetrazole's resistance to biological degradation pathways that affect carboxylic acids. [7]This is a critical self-validating system; if a parent carboxylic acid shows toxicity or poor half-life due to metabolic instability, the tetrazole analog is a logical and proven solution.

Caption: Comparative metabolic pathways of carboxylic acids vs. tetrazoles.

Case Study: Angiotensin II Receptor Blockers (ARBs)

The most successful application of this bioisosteric replacement is in the development of ARBs, a class of drugs used to treat hypertension. [3][5]In the development of Losartan, the first-in-class ARB, the parent carboxylic acid analog showed potent in-vitro activity but had poor oral bioavailability. [6]Replacing the carboxylic acid with a tetrazole ring maintained high-affinity binding to the AT₁ receptor while dramatically improving the pharmacokinetic profile, resulting in an effective oral medication. [3][6]This success story provides authoritative grounding for the utility of this strategy.

Conclusion

The replacement of a carboxylic acid with a 1H-tetrazole ring, as exemplified by the 1-(1H-tetrazol-1-yl)cyclohexanecarboxylic acid scaffold, is a powerful and field-proven strategy in drug discovery. It allows medicinal chemists to preserve essential acidic functionality for target binding while significantly enhancing metabolic stability and modulating lipophilicity. While considerations such as increased molecular size and potential permeability challenges must be experimentally validated, the tetrazole bioisostere remains an indispensable tool for overcoming common pharmacokinetic hurdles. This guide serves to underscore the causal relationships between structure and property, empowering researchers to make more informed decisions in the design of next-generation therapeutics.

References

- NINGBO INNO PHARMCHEM CO.,LTD.

- Malik, M. A., Wani, M. Y., Al-Thabaiti, S. A., & Shiekh, R. A. (2013). Tetrazoles as Carboxylic Acid Isosteres: Chemistry and Biology. Journal of Inclusion Phenomena and Macrocyclic Chemistry.

- Zou, Y., et al. (2020). Bioisosteres in Drug Discovery: Focus on Tetrazole. Future Medicinal Chemistry.

-

Ballatore, C., et al. (2016). Structure Property Relationships of Carboxylic Acid Isosteres . Journal of Medicinal Chemistry. [Link]

- BenchChem. Application Notes: 1H-Tetrazole as a Bioisostere for Carboxylic Acids in Drug Design.

- Garrison, J. C., & Johnson, D. W. (2011). Recognition Properties of Carboxylic Acid Bioisosteres: Anion Binding by Tetrazoles, Aryl Sulfonamides, and Acyl Sulfonamides. Self-serve web hosting.

- Al-Ghamdi, A. A. M., et al. (2023). Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review. Al-Nahrain Journal of Science.

- Pawar, S. S., & Kuchekar, A. B. (2023).

-

D'hooghe, M., et al. (2019). Tetrazoles via Multicomponent Reactions . Chemical Reviews. [Link]

- Rios-Lombardía, N., et al. (2022). Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. Current Organic Chemistry.

- Scent.vn. 1H-Tetrazole (CAS 288-94-8): Odor profile, Properties, & IFRA compliance.

-

Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design . Chemistry--A European Journal. [Link]

- Boonen, J., et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Journal of Chemistry.

-

ResearchGate. Comparison of physiochemical properties of carboxylic acid 7, tetrazole 8 tetrazolone 9 . [Link]

-

Zych, A.J., et al. (2007). Tetrazoles as carboxylic acid bioisosteres in drug discovery . Request PDF. [Link]

- Ballatore, C., et al. (2016). Structure Property Relationships of Carboxylic Acid Isosteres.

- ChemSrc. 1H-Tetrazole(288-94-8)MSDS Melting Point Boiling Density Storage Transport.

- Jogalekar, M. (2016). The same and not the same: Carboxylic acids and tetrazoles. The Curious Wavefunction.

- Kaur, R., et al. (2021). Tetrazole Moiety as a Pharmacophore in Medicinal Chemistry: A Review. Hilaris Publisher.

-

OUCI. Tetrazoles as carboxylic acid isosteres: chemistry and biology . [Link]

-

National Center for Biotechnology Information. Tetrazolium Compounds: Synthesis and Applications in Medicine . PubMed Central. [Link]

-

ResearchGate. Representative tetrazoles-based drugs . [Link]

-

ResearchGate. Acidity Constants of Some Tetrazole Compounds in Various Aqueous−Organic Solvent Media . [Link]

-

PubChem. 1-Phenyl-5-mercaptotetrazole . [Link]

-

ResearchGate. Drugs in the Tetrazole Series . [Link]

-

Wikipedia. Cyclohexanecarboxylic acid . [Link]

-

Royal Society of Chemistry. Practical scale up synthesis of carboxylic acids and their bioisosteres 5- substituted-1H-tetrazoles catalyzed by graphene oxide . [Link]

-

Pharmaffiliates. 1-(1H-Tetrazol-1-yl)cyclohexanecarboxylic acid . [Link]

-

Beilstein Journal of Organic Chemistry. Innovative synthesis of drug-like molecules using tetrazole as core building blocks . [Link]

-

Gupte, A., et al. (2014). Synthesis and evaluation of cyclohexane carboxylic acid head group containing isoxazole and thiazole analogs as DGAT1 inhibitors . European Journal of Medicinal Chemistry. [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. hilarispublisher.com [hilarispublisher.com]

- 3. nbinno.com [nbinno.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. irjmets.com [irjmets.com]

- 6. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

A Technical Guide to Investigating Potential Therapeutic Targets for 1-(1H-tetrazol-1-yl)cyclohexanecarboxylic acid

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: Deconstructing the Molecule for Therapeutic Insight

The compound 1-(1H-tetrazol-1-yl)cyclohexanecarboxylic acid presents a unique scaffold for drug discovery, merging two moieties of significant pharmacological interest: a tetrazole ring and a cyclohexanecarboxylic acid. While direct biological data on this specific molecule is not extensively documented in publicly accessible literature, a robust, science-led investigation into its potential can be initiated by dissecting its constituent parts. This guide provides a framework for identifying and validating potential therapeutic targets by leveraging the well-established roles of its structural components in medicinal chemistry.

The tetrazole ring is a well-known bioisostere of the carboxylic acid group, often employed to enhance metabolic stability, improve lipophilicity, and modulate pKa, thereby positively influencing the pharmacokinetic profile of a drug candidate.[1][2][3][4][5] This five-membered heterocyclic ring is a key feature in numerous approved drugs with a wide array of applications, including antihypertensive, antiviral, anticancer, and anti-inflammatory agents.[1][2][6][7] The cyclohexanecarboxylic acid moiety, on the other hand, provides a non-planar, saturated carbocyclic core that can be crucial for specific binding interactions with protein targets and has been explored in the development of various therapeutic agents, including enzyme inhibitors.[8][9][10]

This guide will, therefore, focus on a logical, stepwise approach to unearthing the therapeutic potential of 1-(1H-tetrazol-1-yl)cyclohexanecarboxylic acid by proposing potential target classes based on the known pharmacology of its components and detailing the experimental workflows necessary for target identification and validation.

Part 1: Postulated Therapeutic Arenas and Potential Molecular Targets

Based on the extensive literature on tetrazole-containing compounds and cyclohexanecarboxylic acid derivatives, we can hypothesize several therapeutic areas where 1-(1H-tetrazol-1-yl)cyclohexanecarboxylic acid may exhibit activity.

Inflammation and Immunology

The anti-inflammatory potential of tetrazole derivatives is well-documented.[1] Compounds containing this moiety have been shown to modulate the production of key inflammatory mediators.[11][12]

Potential Targets:

-

Cyclooxygenase (COX) Enzymes (COX-1 and COX-2): The acidic nature of the tetrazole ring can mimic the interaction of carboxylic acid-containing non-steroidal anti-inflammatory drugs (NSAIDs) with the active site of COX enzymes.

-

Pro-inflammatory Cytokine Pathways: The compound could potentially interfere with signaling pathways of cytokines like TNF-α, IL-6, and IL-1β.[11][12]

Metabolic Diseases

Tetrazole-containing compounds have been investigated for the treatment of type 2 diabetes and obesity.[13] Additionally, cyclohexanecarboxylic acid derivatives have shown promise as inhibitors of enzymes involved in lipid metabolism.[8]

Potential Targets:

-

Dipeptidyl Peptidase-4 (DPP-4): A well-established target for type 2 diabetes, some tetrazole derivatives have shown inhibitory activity against DPP-4.[13]

-

Peroxisome Proliferator-Activated Receptors (PPARs): Specifically PPARγ, a key regulator of glucose and lipid metabolism, is a target for some tetrazole-containing antidiabetic agents.[13]

-

Diacylglycerol Acyltransferase 1 (DGAT1): This enzyme plays a crucial role in triglyceride synthesis, and inhibitors containing a cyclohexanecarboxylic acid scaffold have been identified.[8]

Oncology

The tetrazole scaffold is present in several compounds with demonstrated anticancer activity.[2][6][7]

Potential Targets:

-

Kinases: A broad class of enzymes often dysregulated in cancer. The tetrazole moiety could potentially interact with the ATP-binding site of various kinases.

-

Signaling Pathways Involved in Metastasis: Certain tetrazole derivatives have shown potential in modulating pathways critical for cancer cell migration and metastasis.[6]

Part 2: Experimental Workflows for Target Identification and Validation

A systematic approach is essential to identify and validate the molecular targets of 1-(1H-tetrazol-1-yl)cyclohexanecarboxylic acid.

Target Identification Workflow

A common and effective method for unbiased target identification is affinity chromatography coupled with mass spectrometry.

Protocol: Affinity Chromatography-Mass Spectrometry

-

Probe Synthesis: Synthesize a derivative of 1-(1H-tetrazol-1-yl)cyclohexanecarboxylic acid with a linker arm suitable for immobilization on a solid support (e.g., NHS-activated sepharose beads). A control probe with an inactive analog should also be prepared.

-

Cell Lysate Preparation: Prepare a protein lysate from a relevant cell line or tissue.

-

Affinity Chromatography: Incubate the cell lysate with the immobilized compound and the control beads.

-

Washing: Wash the beads extensively to remove non-specifically bound proteins.

-

Elution: Elute the specifically bound proteins, for example, by changing the pH or by competitive elution with the free compound.

-

Protein Identification: Identify the eluted proteins using one-dimensional gel electrophoresis followed by in-gel digestion and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Compare the proteins identified from the active compound column with those from the control column to identify specific binding partners.

Caption: Workflow for Target Identification.

Target Validation Assays

Once potential targets are identified, their interaction with the compound must be validated using biochemical and cell-based assays.

Protocol: Enzyme Inhibition Assay (Example: DGAT1)

-

Reagents: Recombinant human DGAT1, radiolabeled acyl-CoA, and diacylglycerol.

-

Assay Procedure:

-

Incubate varying concentrations of 1-(1H-tetrazol-1-yl)cyclohexanecarboxylic acid with the enzyme.

-

Initiate the reaction by adding the substrates.

-

After a set time, stop the reaction and extract the lipids.

-

Quantify the formation of radiolabeled triacylglycerol using liquid scintillation counting.

-

-

Data Analysis: Determine the IC50 value of the compound by plotting the percentage of inhibition against the compound concentration.

Table 1: Example Data for a Hypothetical DGAT1 Inhibitor

| Compound Concentration (nM) | % Inhibition |

| 1 | 10.2 |

| 10 | 25.5 |

| 50 | 48.9 |

| 100 | 65.1 |

| 500 | 89.7 |

| 1000 | 95.3 |

Protocol: Cell-Based Signaling Assay (Example: TNF-α Secretion)

-

Cell Culture: Culture a relevant cell line, such as human peripheral blood mononuclear cells (PBMCs).[11][12]

-

Cell Treatment:

-

Pre-treat the cells with different concentrations of 1-(1H-tetrazol-1-yl)cyclohexanecarboxylic acid.

-

Stimulate the cells with a pro-inflammatory agent like lipopolysaccharide (LPS).

-

-

Cytokine Measurement: After incubation, collect the cell supernatant and measure the concentration of TNF-α using an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: Calculate the EC50 value for the inhibition of TNF-α secretion.

Sources

- 1. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Tetrazoles as carboxylic acid isosteres: chemistry and biology [ouci.dntb.gov.ua]

- 5. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Page loading... [guidechem.com]

- 8. Synthesis and evaluation of cyclohexane carboxylic acid head group containing isoxazole and thiazole analogs as DGAT1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cyclohexanecarboxylic acid 98 98-89-5 [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis, Evaluation of Biological Activity, and Structure-Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Tetrazoles and Related Heterocycles as Promising Synthetic Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: A Technical Guide to the In Silico Modeling of 1-(1H-tetrazol-1-yl)cyclohexanecarboxylic Acid Receptor Binding

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive, in-depth technical framework for the in silico modeling of the binding of 1-(1H-tetrazol-1-yl)cyclohexanecarboxylic acid to its potential biological receptors. Recognizing that the specific molecular target for this compound is not definitively established in public literature, this document pioneers a dual approach. Initially, it addresses the critical challenge of target identification using advanced computational strategies. Subsequently, it delineates a complete, field-proven workflow for detailed binding analysis, using the human α₂ₐ-adrenergic receptor, a well-characterized G-protein coupled receptor (GPCR), as a representative model system. This guide is designed to equip researchers with both the conceptual understanding and the practical methodologies required to navigate the complexities of modern computational drug discovery, from initial hypothesis to rigorous biophysical simulation.

Part 1: The Primary Challenge - Target Deconvolution

The journey of characterizing a small molecule's biological activity begins with identifying its molecular target(s). For novel or proprietary compounds like 1-(1H-tetrazol-1-yl)cyclohexanecarboxylic acid, where the target is unknown, in silico target fishing or reverse screening methods are indispensable.[1][2][3] These approaches computationally screen the compound against a vast library of known protein structures to predict potential binding partners.[2][4]

Rationale for Target Fishing

The principle underpinning these methods is rooted in the concept of molecular recognition: a ligand will preferentially bind to a protein whose binding site is sterically and electrostatically complementary.[5] By systematically evaluating these interactions across the proteome, we can generate a ranked list of putative targets, thereby forming testable hypotheses for experimental validation. This strategy is invaluable for elucidating a compound's mechanism of action, predicting potential off-target effects, and exploring opportunities for drug repositioning.[1][6][7]

Methodologies for Target Identification

Two primary computational strategies dominate the landscape of target fishing:

-

Reverse Docking: This structure-based method inverts the typical docking paradigm. Instead of screening many ligands against one target, a single ligand is docked against a large database of 3D protein structures.[4][6][8][9] The proteins are then ranked based on the predicted binding affinity (docking score), with the highest-ranking hits considered the most probable targets.[4] The success of this method hinges on the quality and diversity of the protein structure database and the accuracy of the scoring function.[6][7]

-

Pharmacophore-Based Screening: This ligand-based approach defines a molecule by its pharmacophoric features—the essential spatial arrangement of properties like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers required for biological activity.[10][11][12] A pharmacophore model of the query molecule is generated and then compared against a database of pre-computed pharmacophores of known protein binding sites.[11][13] Matches suggest that the query molecule could bind to the corresponding proteins. This method is particularly useful when a high-quality crystal structure is unavailable for a potential target.[11]

The logical workflow for target identification is visualized below.

Caption: Workflow for in silico target identification.

Part 2: Case Study - Modeling Binding to the α₂ₐ-Adrenergic Receptor

To provide a concrete and detailed guide to the core modeling techniques, we will proceed with a well-characterized exemplar target: the human α₂ₐ-adrenergic receptor (α₂ₐ-AR). This GPCR is a major drug target, and high-resolution structures are available, making it an ideal system for demonstrating a robust in silico workflow.[14][15]

Receptor and Ligand Preparation: The Foundation of Accuracy

The fidelity of any simulation is critically dependent on the quality of the starting structures. This preparatory phase is not merely procedural; it is a scientifically rigorous process of ensuring that the digital models are as representative of physiological conditions as possible.

2.1.1. Experimental Protocol: Receptor Preparation

-

Structure Acquisition: Download the crystal structure of the human α₂ₐ-AR from the Protein Data Bank (PDB). For this guide, we will reference PDB ID: 7EJ8, which shows the receptor in an active state bound to an agonist.[15]

-

Initial Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-factors, and any co-crystallized ligands. This is crucial to avoid interference during the docking process.

-

Protonation and Charge Assignment: Proteins are dynamic entities whose ionization states are pH-dependent. Use software like Amber's pdb2pqr or Schrödinger's Maestro to assign protonation states to titratable residues (e.g., Histidine, Aspartate, Glutamate) appropriate for a physiological pH of ~7.4. This step is critical for correctly modeling electrostatic interactions.

-

Structural Refinement: Check for and repair any missing atoms or residues in the crystal structure. Perform a constrained energy minimization using a suitable force field (e.g., AMBER, CHARMM) to relieve any steric clashes or unnatural geometries introduced during the crystallization process. The constraints should be applied to the protein backbone to preserve the experimentally determined fold.

2.1.2. Experimental Protocol: Ligand Preparation

-

2D to 3D Conversion: Generate a 3D conformation of 1-(1H-tetrazol-1-yl)cyclohexanecarboxylic acid from its 2D structure. Software such as Open Babel or ChemDraw can be used for this initial conversion.

-

Tautomer and Ionization State Prediction: The tetrazole moiety can exist in different tautomeric forms, and the carboxylic acid will be ionized at physiological pH.[16][17] It is essential to enumerate all likely tautomers and protonation states. Tools like Schrödinger's LigPrep or ChemAxon's Marvin Suite are designed for this purpose. Modeling the incorrect tautomer can lead to a complete failure to predict the correct binding mode.

-

Energy Minimization: Perform a full geometry optimization of the ligand using a quantum mechanics method (e.g., DFT with a basis set like B3LYP/6-31G*) or a high-quality molecular mechanics force field (e.g., GAFF). This ensures the ligand is in a low-energy, sterically favorable conformation before docking.

-

Charge Calculation: Assign partial atomic charges to the ligand atoms. Methods like AM1-BCC or RESP are commonly used to derive charges that are compatible with biomolecular force fields.

Molecular Docking: Predicting the Binding Pose

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[10] This step provides the initial structural hypothesis of the binding mode and a quantitative estimate of binding affinity.

2.2.1. Causality in Docking Choices

The choice of docking algorithm and scoring function is critical. For a flexible ligand and a relatively rigid receptor (a common starting assumption), algorithms like AutoDock Vina's iterated local search or Glide's hierarchical search are effective. The scoring function, which estimates the binding free energy, must be able to accurately capture terms like van der Waals forces, electrostatics, and solvation effects.

2.2.2. Experimental Protocol: Molecular Docking

-

Define the Binding Site: Based on the co-crystallized ligand in the template structure (7EJ8) or from published mutagenesis data, define the coordinates of the binding pocket. This is typically done by creating a "grid box" that encompasses the active site residues.

-

Run Docking Simulation: Execute the docking algorithm, allowing it to sample various conformations, positions, and orientations of the ligand within the defined grid box. It is advisable to generate multiple binding poses (e.g., 10-20).

-

Analyze and Select Poses: Analyze the resulting poses based on their docking scores and clustering. The best pose is typically the one with the lowest energy score that also satisfies key chemical logic, such as forming hydrogen bonds with known critical residues in the α₂ₐ-AR binding site.

Molecular Dynamics (MD) Simulation: Capturing Biological Reality

While docking provides a static snapshot, biological systems are dynamic. MD simulations model the atom-by-atom movement of the protein-ligand complex over time, providing a much more realistic view of the binding event.[18][19][20] This step is essential for assessing the stability of the docked pose and refining the protein-ligand interactions.

2.3.1. The Rationale for MD

A highly-ranked docking pose may be unstable in a dynamic, solvated environment. MD simulations allow us to observe whether the ligand remains stably bound in its predicted pose or if it shifts or even dissociates. This provides a crucial secondary validation of the docking results.[18]

Caption: Workflow for a typical MD simulation.

2.3.2. Experimental Protocol: MD Simulation

-

System Setup: Place the selected protein-ligand complex from docking into a simulation box. Solvate the system with an explicit water model (e.g., TIP3P) and add counter-ions (e.g., Na⁺, Cl⁻) to neutralize the system's total charge.

-

Minimization and Equilibration: Perform a series of energy minimization and equilibration steps. First, minimize the energy of the system to relax the solvent and ions with the protein and ligand restrained. Then, gradually heat the system to the target temperature (e.g., 310 K) and equilibrate the pressure, allowing the system to settle into a stable state.

-

Production Run: Run the production MD simulation for a duration sufficient to observe stable binding, typically in the range of 100-200 nanoseconds for protein-ligand systems.

-

Trajectory Analysis: Analyze the resulting trajectory to assess the stability and dynamics of the complex. Key metrics include:

-

Root Mean Square Deviation (RMSD): Measures the deviation of the protein backbone and ligand atoms from their initial positions. A stable RMSD indicates the complex has reached equilibrium.

-

Root Mean Square Fluctuation (RMSF): Identifies flexible regions of the protein.

-

Interaction Analysis: Monitor the hydrogen bonds, hydrophobic contacts, and other key interactions between the ligand and receptor over time.

-

Binding Free Energy Calculations: Refining the Prediction

While MD simulations provide qualitative insights into stability, methods like MM/PBSA, MM/GBSA, and Free Energy Perturbation (FEP) offer more quantitative estimates of binding affinity.[21][22][23] These are computationally intensive but provide a higher level of accuracy than docking scores.

2.4.1. MM/PBSA and MM/GBSA

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Generalized Born Surface Area (MM/GBSA) methods calculate the binding free energy by combining molecular mechanics energy terms with continuum solvation models.[21][24] They are "end-point" methods, meaning they consider the free energies of the bound and unbound states.[24][25]

2.4.2. Alchemical Free Energy Perturbation (FEP)